![molecular formula C11H7BrF3NOS B14187206 {4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol CAS No. 873066-26-3](/img/structure/B14187206.png)
{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and thiazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the trifluoromethyl group. The thiazole ring is then formed through cyclization reactions. The final step involves the addition of a methanol group to the thiazole ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for the success of these reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of the methanol group yields a carboxylic acid, while substitution of the bromine atom can yield various substituted thiazole derivatives .
Applications De Recherche Scientifique
{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes .
Mécanisme D'action
The mechanism of action of {4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)phenyl thiourea
- 2-Bromo-4-(trifluoromethyl)phenol
- 4-Bromo-2-(trifluoromethyl)phenylacetonitrile
Uniqueness
What sets {4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring, in particular, is a key differentiator, providing unique binding properties and reactivity .
Propriétés
Numéro CAS |
873066-26-3 |
|---|---|
Formule moléculaire |
C11H7BrF3NOS |
Poids moléculaire |
338.15 g/mol |
Nom IUPAC |
[4-bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C11H7BrF3NOS/c12-9-8(5-17)18-10(16-9)6-1-3-7(4-2-6)11(13,14)15/h1-4,17H,5H2 |
Clé InChI |
AIMDBBUWIRTQPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=C(S2)CO)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


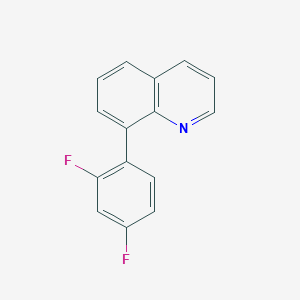

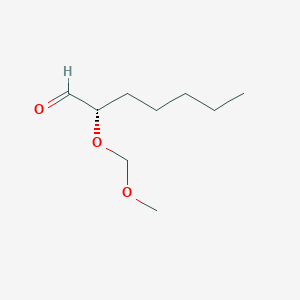


![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one](/img/structure/B14187168.png)
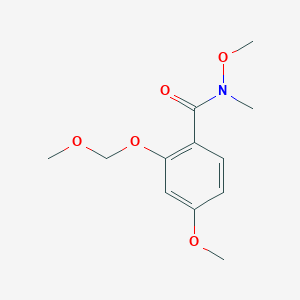
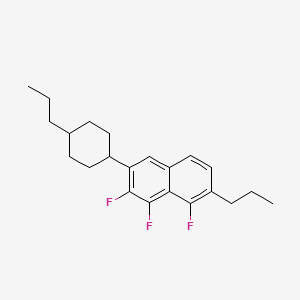
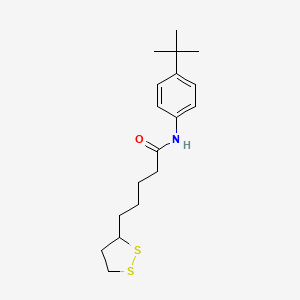


![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14187200.png)

![Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate](/img/structure/B14187221.png)
